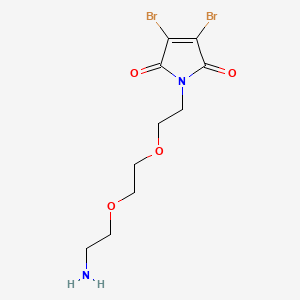

3,4-Dibromo-Mal-PEG2-Amine

Overview

Description

3,4-Dibromo-Mal-PEG2-Amine is a PEG-based linker that contains a dibromomaleimide group and a primary amine . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .

Synthesis Analysis

The synthesis of this compound involves the use of a PEG-based linker. This linker contains a dibromomaleimide group and a primary amine . Unfortunately, the specific synthesis process is not detailed in the available resources.

Molecular Structure Analysis

The molecular formula of this compound is C10H14Br2N2O4 . Its molecular weight is 386.04 g/mol . The InChI string representation of its structure is InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 .

Chemical Reactions Analysis

The primary amine in this compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 386.04 g/mol , a topological polar surface area of 81.9 Ų , and a complexity of 336 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 8 .

Scientific Research Applications

Green Chemistry and Reaction Media

- Use as a Reaction Medium : PEG is recognized for its role as an inexpensive, non-toxic, and environmentally friendly reaction medium. It facilitates conjugate addition reactions under mild conditions without needing acid or base catalysts. Additionally, PEG can be recovered and reused, highlighting its sustainable properties (Kumar et al., 2006).

Photopolymerization and 3D Printing

- Photopolymerization and 3D Printing : PEG derivatives have been used in high-performance photoinitiating systems for free radical photopolymerization and cationic photopolymerization. This application is significant in 3D printing technologies, demonstrating efficient photopolymerization and potential in 4D printing due to reversible swelling performance and shape-memory effects (Chen et al., 2021).

Catalysis

- Catalysis in Organic Synthesis : PEG has been used as a catalyst medium for the conjugate addition of amines and thiols to α,β-unsaturated compounds, producing high yields of β-substituted carbonyls. Its low sensitivity to moisture and oxygen, and its tolerance of various functional groups make it suitable for both laboratory and industrial-scale synthesis (Zhang et al., 2005).

Drug Delivery and Biomedical Applications

- Gene Transfection and Bioactivity : Hybrid dendritic-linear block copolymers based on a PEG core have shown enhanced cell internalization and low cytotoxicity, making them attractive for gene transfection applications. Their ability to induce endosomal escape and efficient synthesis position them as promising platforms in this field (Albertazzi et al., 2012).

- Nanoparticle Functionalization : PEG-based nanoparticles have been developed for targeted magnetic resonance imaging in vivo. These nanoparticles demonstrate good colloidal stability in biological mediums and targeting ability to specific cells, showcasing their potential in biomedical imaging and drug delivery (Yang et al., 2014).

Surface Coatings and Antifouling

- Surface Immobilization for Biomedical Applications : PEG has been investigated as an alternative for low protein-binding, cell-resistant coatings on biomaterial surfaces. Its properties make it suitable for developing surface modifications that promote specific cell interactions, important for the performance of biomaterial implants (Massia et al., 2000).

Green Synthesis

- Environmentally Friendly Synthesis : PEG is used in the green synthesis of various compounds, such as dithiocarbamates, offering a more environmentally friendly approach with high yields, short reaction times, and without the need for organic solvents. These solvents can be recycled, aligning with the principles of green chemistry (Azizi & Gholibeglo, 2012).

Mechanism of Action

Target of Action

The primary target of 3,4-Dibromo-Mal-PEG2-Amine is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure. Both the salt and free forms of the compound exhibit comparable biological activity at equivalent molar concentrations . The salt form (this compound tfa) usually boasts enhanced water solubility and stability , which can impact the compound’s bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific proteins targeted.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s water solubility and stability are enhanced in its salt form . This suggests that the compound’s action may be more effective in aqueous environments.

Future Directions

3,4-Dibromo-Mal-PEG2-Amine is a promising compound for the development of PROTACs, which have potential applications in targeted protein degradation therapies . The dibromo-mal PEG thio reaction is fast, efficient, high yielding, site-specific, and generates stable products that retain their full biological activity .

Biochemical Analysis

Biochemical Properties

3,4-Dibromo-Mal-PEG2-Amine plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with E3 ubiquitin ligases and target proteins . The nature of these interactions involves the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .

Cellular Effects

The effects of this compound on cells are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of specific proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Properties

IUPAC Name |

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBUXFSRLIRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

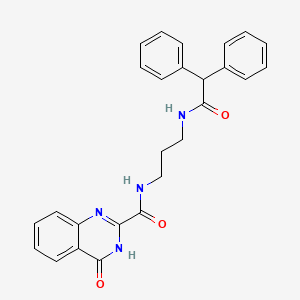

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)